molecular formula C21H22N2O3S B4014353 Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- CAS No. 494825-74-0

Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)-

Cat. No.: B4014353
CAS No.: 494825-74-0
M. Wt: 382.5 g/mol
InChI Key: UMCCLLLAOSYEGF-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- is a synthetic organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a methoxyphenyl group and a naphthalenylsulfonyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of piperazine with 4-methoxyphenyl halides under basic conditions.

    Attachment of the Naphthalenylsulfonyl Group: The final step is the sulfonylation of the piperazine derivative with 2-naphthalenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential use as drugs. They may exhibit activity against a range of diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenyl)-: Lacks the sulfonyl group.

    Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthyl)-: Similar structure but different substitution pattern.

    Piperazine, 1-(4-methoxyphenyl)-4-(2-benzenesulfonyl)-: Contains a benzenesulfonyl group instead of a naphthalenylsulfonyl group.

Uniqueness

Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- is unique due to the presence of both the methoxyphenyl and naphthalenylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-26-20-9-7-19(8-10-20)22-12-14-23(15-13-22)27(24,25)21-11-6-17-4-2-3-5-18(17)16-21/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCCLLLAOSYEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201236
Record name 1-(4-Methoxyphenyl)-4-(2-naphthalenylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494825-74-0
Record name 1-(4-Methoxyphenyl)-4-(2-naphthalenylsulfonyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494825-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-4-(2-naphthalenylsulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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